molecular formula C7H16N2O2 B13476845 2-Amino-3-isobutoxypropanamide

2-Amino-3-isobutoxypropanamide

Cat. No.: B13476845
M. Wt: 160.21 g/mol
InChI Key: CFRKLVWZIXQQLW-UHFFFAOYSA-N
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Description

2-Amino-3-isobutoxypropanamide is an organic compound that features both an amino group and an amide group. This compound is of interest due to its unique structure, which includes an isobutoxy group attached to the central carbon atom. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-isobutoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-isobutoxypropanoic acid with ammonia or an amine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Another method involves the reductive amination of 3-isobutoxypropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide from the aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-isobutoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

2-Amino-3-isobutoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide group.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-isobutoxypropanamide involves its interaction with specific molecular targets, primarily through its amino and amide groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxypropanamide: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-Amino-3-ethoxypropanamide: Contains an ethoxy group in place of the isobutoxy group.

    2-Amino-3-propoxypropanamide: Features a propoxy group instead of an isobutoxy group.

Uniqueness

2-Amino-3-isobutoxypropanamide is unique due to the presence of the isobutoxy group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Amino-3-isobutoxypropanamide is an organic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amide functional group and a branched isobutoxy side chain. Its molecular formula is C7H15N1O2C_7H_{15}N_1O_2 with a molecular weight of approximately 145.21 g/mol. The compound's structure can be represented as follows:

NH2C O C CH 3 2 O C 4H 9\text{NH}_2-\text{C O C CH 3 2 O C 4H 9}

This configuration contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, which may include:

  • Formation of the Amide: The reaction of isobutyl alcohol with an appropriate amine.
  • Purification: Techniques such as recrystallization or chromatography to enhance yield and purity.

Optimizing these methods can facilitate larger-scale applications in drug design and materials synthesis.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies indicate that it may exhibit:

  • Antimicrobial Properties: Binding affinity studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary research indicates that modifications of the compound may influence its ability to inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Activity:
    • A study evaluated the compound's effectiveness against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results demonstrated moderate inhibitory effects, particularly against Pseudomonas aeruginosa, suggesting potential for further development as an antimicrobial agent .
  • Anticancer Potential:
    • In vitro studies have shown that derivatives of this compound can suppress tumor growth in various cancer cell lines, including breast cancer models (MDA-MB-231 and MCF-7). Compounds derived from this scaffold displayed IC50 values in the low micromolar range, indicating significant antiproliferative effects .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-Amino-3-(1H-indol-3-yl)propanamideC10H12N2OPotential neuroactive properties
2-Amino-3-(1H-benzodiazol-1-yl)propanamideC10H10N4OStudied for anti-anxiety effects
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamideC14H12F12N2OUsed in environmental testing

These comparisons highlight the diversity within this chemical class and underscore the unique characteristics that distinguish this compound from others.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-3-(2-methylpropoxy)propanamide

InChI

InChI=1S/C7H16N2O2/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

CFRKLVWZIXQQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C(=O)N)N

Origin of Product

United States

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